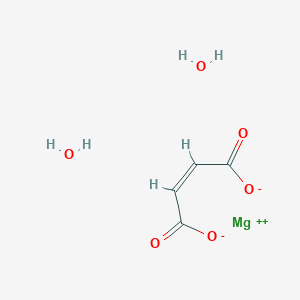

Magnesium maleate dihydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H6MgO6 |

|---|---|

Molecular Weight |

174.39 g/mol |

IUPAC Name |

magnesium;(Z)-but-2-enedioate;dihydrate |

InChI |

InChI=1S/C4H4O4.Mg.2H2O/c5-3(6)1-2-4(7)8;;;/h1-2H,(H,5,6)(H,7,8);;2*1H2/q;+2;;/p-2/b2-1-;;; |

InChI Key |

MKXRFLITSCHULZ-GRHBHMESSA-L |

Isomeric SMILES |

C(=C\C(=O)[O-])\C(=O)[O-].O.O.[Mg+2] |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].O.O.[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies and Controlled Crystallization Approaches

Solution-Based Crystal Growth Techniques

Solution-based methods are the most common approaches for the crystallization of magnesium maleate (B1232345) dihydrate, offering a high degree of control over the growth process. These techniques rely on the principle of creating a supersaturated solution from which the crystalline solid can precipitate in a controlled manner.

Aqueous Solution Growth by Slow Evaporation

The slow evaporation technique is a widely utilized method for growing single crystals of magnesium maleate and its hydrated forms from an aqueous solution. This method involves dissolving the constituent materials, such as magnesium carbonate and maleic acid, in a solvent, typically water, to create a saturated or supersaturated solution. The solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly over time. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent nucleation and growth of crystals.

For instance, single crystals of copper-doped magnesium hydrogen maleate hexahydrate have been successfully grown from an aqueous solution containing magnesium carbonate and maleic acid at room temperature using this method. researchgate.net The process can take several weeks to yield well-defined crystals. researchgate.net The simplicity and cost-effectiveness of this technique make it a popular choice for laboratory-scale crystal growth.

Investigation of Cooling Crystallization Processes

Cooling crystallization is another effective method for producing crystalline solids from a solution. This process involves dissolving the solute in a solvent at an elevated temperature to create a saturated solution and then gradually cooling it. The solubility of most salts, including magnesium maleate, decreases as the temperature drops, leading to supersaturation and subsequent crystallization.

The rate of cooling is a critical parameter that can be precisely controlled to influence the nucleation rate and crystal growth, thereby affecting the final particle size and distribution. mdpi.com For instance, in the crystallization of similar compounds like sodium citrate (B86180), controlling the cooling rate between 5 °C to 12 °C/h has been shown to effectively manage the particle size. mdpi.com While specific studies on the cooling crystallization of magnesium maleate dihydrate are not extensively detailed in the provided results, the principles are broadly applicable. The process can be combined with other techniques, such as reactive crystallization, to enhance the driving force for crystal formation. mdpi.com

Eutectic Freeze Crystallization Conditions

Eutectic Freeze Crystallization (EFC) is a specialized technique that operates at the eutectic point of a solution, where both ice and salt crystallize simultaneously. rasayanjournal.co.inresearchgate.net This method is particularly advantageous for separating and recovering salts from aqueous solutions and is considered an energy-efficient and environmentally friendly process. rasayanjournal.co.inresearchgate.net

In the context of magnesium salts, EFC has been explored for the recovery of magnesium sulfate (B86663). rasayanjournal.co.inresearchgate.net The process involves cooling a brine solution to its eutectic temperature, causing the simultaneous formation of ice and hydrated salt crystals. coolseparations.nl The significant density difference between the ice and the salt crystals facilitates their separation. rasayanjournal.co.in For a system containing magnesium sulfate, the most stable hydrate (B1144303) at sub-zero temperatures is often a key consideration. coolseparations.nl While direct application of EFC to this compound is not explicitly detailed, the principles suggest it could be a viable method, particularly for separating it from aqueous process streams. The eutectic point for a magnesium methanesulfonate (B1217627) system, for example, has been identified at -5°C and 14 wt%. researchgate.net

Factors Governing Crystal Morphology and Growth Kinetics

The physical and chemical properties of this compound crystals are intrinsically linked to their morphology and the kinetics of their growth. Several factors can be manipulated during the crystallization process to control these attributes.

Influence of Temperature on Crystal Shape and Size

Temperature is a fundamental parameter that exerts a significant influence on the crystal shape, size, and even the crystalline structure of hydrated salts. mdpi.comnih.gov Variations in temperature can alter the solubility of the compound, the degree of supersaturation, and the kinetics of nucleation and crystal growth.

For example, studies on magnesium hydroxide (B78521) have shown that higher hydrothermal temperatures promote the formation of well-defined crystalline structures by enhancing dissolution and recrystallization processes. nih.gov An increase in temperature from 120 °C to 160 °C resulted in an increase in the average crystallite size. nih.gov Similarly, for citrate products, which also form hydrates, temperature has a pronounced effect on the crystal shape by directly affecting the amount of water incorporated into the crystal structure. mdpi.com Research on calcium citrate revealed that crystals were sheet-like at 35 °C and rod-like at 95 °C, demonstrating the profound impact of temperature on morphology. mdpi.com While specific data on the temperature-dependent morphology of this compound is not available, these examples from similar compounds underscore the critical role of temperature in controlling crystal characteristics.

Role of Impurities and Additives on Nucleation and Crystal Growth Rates

The presence of impurities and the deliberate addition of additives can dramatically alter the nucleation and growth of crystals. scispace.comnih.gov These substances can interact with the crystal surfaces, leading to changes in the crystal's shape, size, and purity. nih.gov

Impurities can either inhibit or promote crystal growth, depending on their nature and concentration. For instance, in the crystallization of magnesium sulfate, the presence of certain impurity ions can surprisingly enhance the purity and morphology of the crystals by competing with unwanted ions for active growth sites. mdpi.com The addition of K2SO4 was found to reduce the sodium content in magnesium sulfate crystals and decrease surface roughness. mdpi.com

Additives are intentionally introduced to modify the crystallization process. In the growth of γ-glycine crystals, the addition of magnesium chloride has been shown to be effective. researchgate.net Similarly, doping with magnesium sulfate has been used in the growth of other organic crystals to influence their properties. bjp-bg.com The mechanism often involves the additive adsorbing onto specific crystal faces, thereby inhibiting growth on those faces and promoting growth on others, which ultimately alters the crystal habit. The effect of additives is a complex phenomenon that depends on the specific interactions between the additive and the crystal. nih.gov

Strategies for Controlling Hydration States and Crystalline Forms During Synthesis

The synthesis of magnesium maleate with a specific degree of hydration and a well-defined crystalline form is a nuanced process, governed by a variety of thermodynamic and kinetic factors. The strong affinity of the magnesium ion for water molecules means that it readily forms hydrated complexes, with the hexahydrate form being commonly reported. mdpi.comnih.govresearchgate.net However, the dihydrate form, this compound, is also a stable crystalline solid that can be selectively synthesized under controlled conditions. tandfonline.comtandfonline.com The strategies for directing the crystallization towards the dihydrate form and controlling its crystalline nature involve careful manipulation of synthesis parameters.

Key approaches to control the hydration state and crystalline form include the selection of the crystallization method, temperature, solvent system, and the use of additives. Research into various magnesium salts demonstrates that polymorphism and the formation of different hydrates (solvates) are common, with the specific form obtained being highly dependent on the preparation method. google.comgoogle.com

Slow Evaporation Method:

A primary and effective method for obtaining single crystals of this compound is the slow evaporation technique. tandfonline.com This method involves dissolving the reactants in a suitable solvent and allowing the solvent to evaporate slowly at a constant temperature. The gradual increase in solute concentration allows for the controlled growth of well-defined crystals. Studies have successfully produced single crystals of this compound (MMDH) for spectroscopic analysis using this approach at room temperature. tandfonline.com The process typically involves reacting a magnesium salt, such as magnesium carbonate, with an aqueous solution of maleic acid. researchgate.net

Control of Temperature and Solvent:

Temperature is a critical parameter in controlling the hydration state of crystallizing salts. For many hydrated magnesium compounds, different hydrates are stable at different temperatures. journalssystem.commater-rep.com While specific studies detailing the temperature-dependent phase diagram of magnesium maleate hydrates are not extensively available, principles from related systems suggest that lower hydration states can be favored by controlling crystallization temperature. For instance, thermal analysis techniques like thermogravimetric analysis (TGA) are used to study the dehydration process of various magnesium hydrates, indicating that controlled heating can lead to the formation of lower hydrates from higher ones. google.comnjit.edu

The solvent system also plays a crucial role. While aqueous solutions are common, the use of co-solvents can alter the solubility and hydration sphere of the magnesium ion, potentially favoring the crystallization of a specific hydrate.

Influence of Additives:

The introduction of dopants or impurities can influence crystal growth and form. For example, single crystals of this compound have been grown with manganese (Mn²⁺) and vanadyl (VO²⁺) ions introduced as dopants. tandfonline.com These studies, while focused on the spectroscopic properties of the doped crystals, inherently demonstrate a method for producing the dihydrate crystalline form. The dopants are typically added in small quantities (e.g., 0.5% by weight of manganese sulphate) during the crystal growth process. tandfonline.com

The crystalline form of this compound has been identified through these spectroscopic studies. It belongs to the monoclinic crystal system with the space group P2₁/c. tandfonline.com This specific and well-defined crystal structure is consistently produced when using the slow evaporation method.

The following tables summarize the crystallographic data for this compound and the key strategies to control its synthesis.

Table 1: Crystallographic Data for this compound (MMDH)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | tandfonline.com |

| Space Group | P2₁/c | tandfonline.com |

| Isomorphous Compound | Cadmium Maleate Dihydrate (CMDH) | tandfonline.com |

Table 2: Research Findings on Strategies for Controlled Synthesis

| Strategy | Parameter | Effect on Product | Research Findings | Reference |

| Crystallization Method | Slow Evaporation | Formation of single crystals | Single crystals of this compound were successfully grown from aqueous solution at room temperature. | tandfonline.com |

| Temperature Control | Drying Temperature | Determines the number of water molecules of hydration | A study on magnesium malate (B86768) showed that drying at 200°C could be used to determine if the salt was anhydrous, a dihydrate, trihydrate, or pentahydrate based on weight loss. | google.com |

| Additives/Doping | Introduction of foreign ions (e.g., Mn²⁺) | Incorporation into the crystal lattice | Doping with a small amount of manganese sulphate during slow evaporation yielded single crystals of Mn²⁺-doped this compound. | tandfonline.com |

| Solvent Environment | Aqueous Solution | Facilitates reaction and crystallization | Crystals of copper-doped magnesium hydrogen maleate hexahydrate were grown from an aqueous solution of magnesium carbonate and maleic acid. | researchgate.net |

Advanced Structural Elucidation and Solid State Characterization

Crystallographic Investigations

Crystallographic techniques are essential for determining the precise arrangement of atoms within the crystal lattice of magnesium maleate (B1232345) dihydrate.

Single-Crystal X-ray Diffraction for Unit Cell Parameters and Molecular Arrangement

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the complete three-dimensional structure of a crystalline solid. For magnesium maleate dihydrate (MMDH), early research involving Electron Paramagnetic Resonance (EPR) on doped single crystals established its fundamental crystallographic properties. ias.ac.inresearchgate.net These studies confirmed that this compound crystallizes in the monoclinic system with the space group P2₁/c . ias.ac.inresearchgate.net

The crystal structure of MMDH is known to be isomorphous with that of cadmium maleate dihydrate (CMDH). ias.ac.in The detailed crystallographic analysis of CMDH, therefore, provides the unit cell parameters applicable to MMDH. The structure reveals that the unit cell contains eight formula units (Z = 8). ias.ac.inresearchgate.net The molecular arrangement is notably complex, featuring two crystallographically distinct magnesium ion environments within the lattice. One magnesium site is characterized by a six-coordinate, octahedral geometry, while the second site exhibits a more complex eight-coordinate geometry, described as a distorted dodecahedron. ias.ac.in

Table 1: Crystallographic Data for this compound Data derived from the isomorphous structure of Cadmium Maleate Dihydrate. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.729(2) Å |

| b | 14.285(6) Å |

| c | 11.622(4) Å |

| β | 102.66(2)° |

| Formula Units (Z) | 8 |

Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorphic Assessment

Powder X-ray diffraction is a primary tool for identifying crystalline phases and investigating polymorphism. However, based on a review of available scientific literature, specific PXRD patterns and dedicated polymorphic assessments for this compound are not readily reported.

Neutron Diffraction Studies on Hydrogen Bonding

Neutron diffraction is particularly powerful for accurately locating hydrogen atoms and characterizing hydrogen bonding networks within a crystal structure. Despite its utility, dedicated neutron diffraction studies focused on the hydrogen bonding within this compound have not been identified in the surveyed literature.

Spectroscopic Characterization

Spectroscopic methods probe the vibrational modes of molecules, offering detailed insight into functional groups, coordination chemistry, and providing a unique spectral fingerprint for the compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Coordination Mode

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. This technique is highly sensitive to the presence of specific functional groups and their chemical environment, including the coordination of ligands to metal ions. A detailed analysis of the FTIR spectrum for this compound, including specific band assignments for functional group analysis and determination of the coordination mode, is not available in the reviewed scientific literature.

Raman Spectroscopy (Micro-Raman) for Vibrational Fingerprinting

Raman spectroscopy provides information complementary to FTIR by analyzing the inelastic scattering of monochromatic light. It serves as a valuable tool for generating a unique vibrational fingerprint of a compound. However, specific Micro-Raman spectroscopic studies detailing the vibrational fingerprint and peak assignments for this compound are not reported in the available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Molecular Structure Confirmation and Ligand Chelation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound. By analyzing the chemical shifts in ¹H and ¹³C NMR spectra, researchers can verify the presence of the maleate ligand and understand its coordination with the magnesium ion. acs.orgnih.gov

In ¹H NMR spectroscopy of magnesium complexes, the chelation of the ligand to the magnesium cation can cause observable shifts in the signals of protons adjacent to the binding sites. acs.org This is due to the electropositive nature of the metal ion influencing the local electronic environment. acs.org For instance, studies on similar magnesium complexes have shown small but noticeable upfield shifts for the protons of the organic ligand upon coordination with magnesium. acs.org

¹³C NMR provides complementary information about the carbon skeleton of the maleate ligand. Chelation to the magnesium ion can lead to significant changes in the chemical shifts of the carbon atoms involved in binding, often resulting in a reduction in signal intensity or even the disappearance of certain signals. acs.org

While specific ¹H and ¹³C NMR data for this compound is not extensively detailed in the provided search results, the principles of NMR analysis of magnesium-organic ligand complexes are well-established. acs.orgnih.gov The table below illustrates typical chemical shifts that might be expected for the maleate ligand, based on general knowledge of similar structures.

| Nucleus | Typical Chemical Shift (ppm) | Comment |

| ¹H (Olefinic) | ~6.0 - 6.5 | The two protons on the double bond of the maleate are chemically equivalent and would appear as a singlet. |

| ¹³C (Carbonyl) | ~165 - 175 | The carbonyl carbons are significantly deshielded. |

| ¹³C (Olefinic) | ~130 - 135 | The carbons of the double bond. |

UV-Visible Spectroscopy for Optical Band Gap Determination

UV-Visible spectroscopy is employed to investigate the optical properties of this compound, specifically to determine its optical band gap. lcms.czintins.vn The optical band gap is a crucial parameter that defines the electronic and optical behavior of a material. lcms.cz The technique measures the absorption of light across ultraviolet and visible wavelengths. When the energy of the incident photons matches or exceeds the band gap energy, electrons are excited from the valence band to the conduction band, resulting in a characteristic absorption pattern. lcms.cz

The optical band gap (Eg) can be calculated from the absorption spectra using the Tauc plot method. researchgate.net While a specific optical band gap value for this compound was not found in the search results, the methodology is widely applied to characterize various materials, including metal complexes. researchgate.netmdpi.com For related magnesium compounds, the optical band gap can vary significantly depending on the structure and composition.

| Parameter | Description | Significance |

| Optical Band Gap (Eg) | The minimum energy required to excite an electron from the valence band to the conduction band. | Determines the material's conductivity and its potential use in optoelectronic devices. researchgate.net |

Terahertz (THz) Time-Domain Spectroscopy for Crystalline Hydrate (B1144303) Distinction

Terahertz (THz) time-domain spectroscopy is a valuable technique for distinguishing between different crystalline hydrate forms of a pharmaceutical substance. frontiersin.orgresearchgate.net This method probes low-frequency intermolecular vibrations, such as those mediated by hydrogen bonds, which are sensitive to the crystalline structure and the presence of water molecules within the crystal lattice. researchgate.netresearchgate.net

Different hydrates of the same compound will exhibit distinct absorption spectra in the THz region. For example, a dihydrate form will have a different THz fingerprint compared to a pentahydrate or an anhydrous form. frontiersin.org Research on various pharmaceutical hydrates has demonstrated that anhydrous and hydrated forms have different THz absorption spectra due to their varied intermolecular vibrational modes. researchgate.net

A study on a similar compound, nitrofurantoin, showed that the dihydrate form had a broad and weak peak at 0.89 THz, with other weak peaks at 0.31 THz and 1.50 THz, while the anhydrous form had no obvious absorption peak in the measured frequency range. frontiersin.org This highlights the capability of THz-TDS to clearly differentiate between hydrate states. frontiersin.org

| Hydrate Form | Observed THz Absorption Peaks (THz) |

| Dihydrate | Distinct peaks, for example at 0.31, 0.89, and 1.50 THz (based on a similar compound) frontiersin.org |

| Anhydrous | Often shows no significant absorption peaks in the same range frontiersin.org |

Mass Spectrometry (MS) for Compound Identity

Mass spectrometry is a fundamental analytical technique used to confirm the identity of a compound by measuring its mass-to-charge ratio. nih.gov For this compound, mass spectrometry can be used to verify the presence of the magnesium malate (B86768) species. nih.gov While a specific mass spectrum for this compound was not provided in the search results, the European Food Safety Authority noted that mass spectrometry, in conjunction with other techniques like FTIR, was used to conclude that di-magnesium malate was a unique compound. nih.gov Electrospray ionization mass spectrometry (ESI-MS) is a common method used for such analyses. acs.org

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the thermal stability, stoichiometry, and decomposition behavior of this compound.

Thermogravimetric Analysis (TGA) for Stoichiometry and Decomposition Pathways

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. abo.fi This technique is particularly useful for determining the stoichiometry of hydrates and for studying their decomposition pathways. google.com

For this compound, TGA can quantify the water content and identify the temperatures at which dehydration and subsequent decomposition of the maleate ligand occur. google.comnih.gov A patent for a coagulant containing magnesium malate describes a TGA measurement where a weight loss of 17-20% upon heating at 200°C for 4 hours corresponds to a dihydrate form. google.com The analysis is typically performed under a controlled atmosphere, such as nitrogen, to prevent oxidative decomposition. google.com

The decomposition of this compound would be expected to occur in distinct steps: first, the loss of the two water molecules, followed by the decomposition of the anhydrous magnesium maleate at higher temperatures.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Description |

| Dehydration | ~100 - 200 | ~17-20% google.com | Loss of two water molecules to form anhydrous magnesium maleate. |

| Ligand Decomposition | >200 | Variable | Decomposition of the maleate ligand. |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Stability

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to detect thermal events such as melting, crystallization, and solid-state phase transitions. researchgate.netresearchgate.net

For this compound, a DSC thermogram would show endothermic peaks corresponding to the energy absorbed during dehydration and decomposition. nih.gov Studies on similar magnesium complexes, like magnesium maltol, show a broad endotherm around 120°C attributed to the loss of coordinated water, followed by a sharper, more intense endotherm at a higher temperature (e.g., ~160°C) corresponding to the decomposition of the organic ligand. nih.gov These thermal events provide insight into the thermal stability of the compound. csfarmacie.cz

| Thermal Event | Approximate Peak Temperature (°C) | Description |

| Dehydration (Endotherm) | ~120 (by analogy) nih.gov | Energy absorbed to remove the water of hydration. |

| Decomposition (Endotherm) | >160 (by analogy) nih.gov | Energy absorbed during the breakdown of the maleate ligand. |

Microscopic and Surface Property Characterization

Scanning Electron Microscopy (SEM) is an essential technique for visualizing the morphology (shape and size) and surface topography of solid materials at high resolution. While specific SEM studies on this compound are sparse, research on related compounds like magnesium malate tetrahydrate demonstrates the utility of SEM in this context. nih.gov SEM analysis of synthesized magnesium malate tetrahydrate powder revealed its crystalline structure. nih.gov For this compound, which exists as a white powder, SEM would be employed to characterize the particle shape, size distribution, and degree of agglomeration. This information is vital for understanding the material's physical properties, such as flowability and dissolution, which are critical in pharmaceutical and other applications. Furthermore, SEM is used to examine morphological changes that occur during processes like thermal decomposition. acs.org

Atomic Force Microscopy (AFM) is a powerful tool for characterizing material properties at the nanoscale. nottingham.ac.uk It can be used to generate three-dimensional topographical maps of a sample's surface and also to measure local mechanical properties like adhesion and elasticity (Young's Modulus). nottingham.ac.ukmdpi.com AFM has been used to study the effects of magnesium ions on molecular interactions and to investigate the deposition of magnesium on substrates. mdpi.comnih.gov

The Young's Modulus, a measure of a material's stiffness, is determined by analyzing the force-distance curves obtained as the AFM tip approaches and retracts from the sample surface. besgroup.com While specific data for this compound is not available, the Young's modulus for pure magnesium and its alloys is well-documented, typically falling in the range of 44-46 GPa. azom.commakeitfrom.com Adhesion forces, which relate to the surface free energy of the material, are measured from the force required to pull the AFM tip off the surface. nottingham.ac.uk These nanoscale measurements are critical for understanding inter-particle interactions and the mechanical behavior of the bulk powder.

Illustrative Mechanical Properties of a Related Material (AM100A-T61 Magnesium Alloy)

| Property | Value (GPa) | Reference |

|---|---|---|

| Elastic (Young's) Modulus | 46 | makeitfrom.com |

Scanning Thermal Microscopy (SThM) is an advanced AFM-based technique that provides nanoscale-resolution mapping of thermal properties. bruker.comparksystems.com It utilizes a specialized nanofabricated thermal probe that acts as both a heater and a thermometer to measure local variations in thermal conductivity and temperature. parksystems.comworktribe.com

SThM overcomes the limitations of bulk thermal methods like DSC and DTA, which only provide sample-averaged responses. bruker.com It can identify localized thermal properties of coatings, thin films, or individual components within a heterogeneous mixture. bruker.comtechniques-ingenieur.fr For a sample of this compound, SThM could be used to:

Map the thermal conductivity across the surface of a single crystal, revealing defects or impurities.

Characterize the thermal properties of individual particles within a powder.

Study heat dissipation at the nanoscale.

The technique operates by bringing the heated probe into contact with the sample; the heat flow from the tip to the sample is dependent on the material's local thermal conductivity. worktribe.comtechniques-ingenieur.fr This allows for the simultaneous acquisition of topographical and thermal conductivity images, providing a comprehensive understanding of the material's surface properties. parksystems.com

Nano-Thermal Analysis (Nano-TA) is a hybrid technique that combines the high spatial resolution of AFM with the analytical power of thermal analysis. nih.gov In a Nano-TA experiment, a specialized AFM probe is brought into contact with a specific point on the sample surface. The probe is then heated at a controlled rate, and its deflection is monitored. researchgate.net As the probe heats the localized area of the sample beneath it, the material expands and then softens at its transition temperature (e.g., melting point), causing the probe to penetrate the surface. This penetration event is detected as a sharp downward deflection of the cantilever. researchgate.net

This technique allows for the measurement of thermal transitions, such as melting points or glass transitions, with nanoscale spatial resolution. nottingham.ac.uknih.gov While bulk techniques like DSC measure the average thermal behavior of the entire sample, Nano-TA can identify variations in thermal properties across a surface. core.ac.uk For this compound, Nano-TA would be invaluable for:

Measuring the melting point of individual crystals or even different facets of a single crystal.

Detecting the presence of different polymorphic forms or amorphous content on the surface, which may have different transition temperatures.

Characterizing the components in a complex formulation containing this compound. nottingham.ac.ukcore.ac.uk

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique used to determine the elemental and molecular composition of the outermost few nanometers of a material's surface. eag.comnih.gov The technique works by bombarding the sample with a pulsed beam of primary ions, which causes the ejection of secondary ions from the surface. carleton.edu These secondary ions are then accelerated into a "time-of-flight" mass analyzer, where their mass-to-charge ratio is determined with high precision. carleton.edursc.org

ToF-SIMS provides detailed chemical information, including:

Surface Spectroscopy: Generates a high-resolution mass spectrum of the surface, allowing for the identification of all elements (including hydrogen) and molecular fragments present. eag.com

Surface Imaging: By rastering the primary ion beam across the sample, ToF-SIMS can generate chemical maps showing the spatial distribution of specific elements or molecules with sub-micron resolution. carleton.edursc.org

Depth Profiling: By using a higher-intensity ion beam to gradually sputter away the surface, the technique can analyze the composition as a function of depth. carleton.edu

For this compound, ToF-SIMS could be used to map the distribution of Mg⁺ ions and characteristic maleate fragments on the crystal surface, verify surface purity, and identify any surface segregation or contamination that could impact the material's properties. eag.comnih.gov

Nano-Thermal Analysis (Nano-TA) for Melting and Phase Transition Temperatures at Nanoscale

Dielectric and Electrical Conductivity Studies

Comprehensive analysis of the dielectric and electrical properties of crystalline solids is crucial for understanding their internal charge transport mechanisms and potential for applications in electronic devices. Such studies on this compound, however, are not extensively available in the reviewed scientific literature. While research has been conducted on related organometallic compounds, including other metal maleates, specific data for the dielectric constant, loss tangent, AC conductivity, and activation energy of pure this compound are not present in the available search results.

Dielectric Constant and Loss Tangent Measurements

The dielectric constant (εr) of a material quantifies its ability to store electrical energy in an electric field, while the loss tangent (tan δ) measures the inherent dissipation of energy. These parameters are typically frequency and temperature-dependent. For a material to be considered for applications such as high-frequency devices, it should ideally exhibit a low dielectric constant and a low loss tangent.

A similar trend is often observed for the loss tangent, which also tends to decrease with increasing frequency. researchgate.net However, without specific experimental data for this compound, it is not possible to provide a quantitative analysis or a data table of its dielectric properties.

AC Conductivity and Activation Energy Analysis

The alternating current (AC) conductivity (σac) of a material provides insights into the nature of its charge carriers and the conduction mechanisms. The relationship between AC conductivity and frequency can often be described by Jonscher's power law, σac(ω) = σdc + Aω^s, where σdc is the direct current conductivity, A is a pre-exponential factor, ω is the angular frequency, and s is the frequency exponent. The value of 's' can indicate the dominant conduction mechanism.

The activation energy (Ea) for the conduction process is a critical parameter that represents the energy barrier that charge carriers must overcome to move through the material. It is typically determined from the temperature dependence of the AC conductivity using an Arrhenius plot (ln(σac) vs. 1/T).

For instance, research on copper-doped magnesium hydrogen maleate hexahydrate has involved measuring AC conductivity across a range of frequencies and temperatures to determine its activation energy. researchgate.net In one such study, an activation energy of 1.39 eV was calculated for a specific frequency and temperature range. researchgate.net This value is indicative of the energy required for charge transport within that particular crystal lattice.

Computational Chemistry and Theoretical Modeling of Magnesium Maleate Dihydrate

Quantum Chemical Calculations (e.g., MP2, B3LYP) for Structural Optimization

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in magnesium maleate (B1232345) dihydrate. Methods such as Møller-Plesset second-order perturbation theory (MP2) and Density Functional Theory (DFT), particularly with the B3LYP functional, are widely employed for accurate structural optimization. dergipark.org.trarxiv.orgacs.org These calculations solve the Schrödinger equation in an approximate manner to find the geometry that corresponds to the lowest energy state on the potential energy surface.

For magnesium maleate dihydrate, these calculations would model the magnesium cation, the dianionic maleate ligand, and the two water molecules of hydration. The process involves iteratively adjusting the atomic coordinates until a minimum energy configuration is reached. The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining reliable results. acs.orgresearchgate.net Computational studies on similar hydrated magnesium complexes confirm that methods like MP2 and B3LYP can predict equilibrium geometries with high accuracy. acs.orgresearchgate.net The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

| Computational Method | Typical Application | Information Obtained | Relevant Basis Set Example |

|---|---|---|---|

| B3LYP (DFT) | Structural optimization, electronic properties | Equilibrium geometry, vibrational frequencies, HOMO-LUMO gap, NBO analysis. researchgate.net | 6-311G(d,p) |

| MP2 | Structural optimization, correlation energy | More accurate geometries and energies than Hartree-Fock, especially for systems with significant electron correlation. dergipark.org.trarxiv.org | 6-311++G** |

| Hartree-Fock (HF) | Initial geometry optimization, molecular orbital energies | A starting point for more advanced methods; does not account for electron correlation. dergipark.org.tr | 6-31++G(d,p) |

The magnesium ion (Mg²⁺) typically favors a six-coordinate, octahedral geometry. mdpi.comacs.org In this compound, the coordination sphere is occupied by the maleate ligand and water molecules. Theoretical calculations are used to explore the energetic landscape of different possible coordination geometries. biorxiv.org This involves modeling various arrangements, such as whether the maleate ligand acts as a bidentate chelate (binding through both carboxylate oxygens) or a monodentate ligand, and how the water molecules fill the remaining coordination sites.

Computational studies on magnesium complexes show that inner-sphere coordination, where the ligands are directly bound to the metal ion, is common. mdpi.com For instance, a structure where the maleate ligand is a bidentate chelate and the two dihydrate waters are directly coordinated would result in four of the six coordination sites being occupied. The remaining two sites would likely be filled by water molecules from the solvent. However, another possibility suggested by studies on analogous complexes is an outer-sphere coordination, where the maleate ligand interacts with the [Mg(H₂O)₆]²⁺ core via hydrogen bonds. mdpi.com By calculating the relative energies of these different isomers, the most thermodynamically stable coordination geometry can be identified.

The interaction of this compound with its aqueous environment is defined by its hydration shells. Computational models are crucial for analyzing the structure of these shells. The primary (or first) hydration shell consists of water molecules directly interacting with the magnesium ion and the coordinated ligands. For a hydrated Mg²⁺ ion, this shell is famously stable and typically contains six water molecules. acs.orgmpg.de In this compound, the two explicit water molecules are part of this primary sphere.

The secondary hydration shell consists of water molecules that are hydrogen-bonded to the primary shell. researchgate.netsmu.edu It is widely recognized that the second hydration shell of hydrated Mg²⁺ clusters can accommodate up to 12 water molecules. smu.edu Quantum chemical calculations and molecular dynamics simulations can model these shells, determining key parameters such as the average Mg-O distances for water in the first shell (typically around 2.0-2.1 Å) and the second shell (around 4.1-4.3 Å). smu.edu These models also reveal the extensive hydrogen-bonding network that connects the primary and secondary shells, which is critical for the compound's solubility and stability in solution. acs.orgresearchgate.net

The interactions between the magnesium ion and the water molecules in the hydration shells are primarily electrostatic. researchgate.netsmu.edu The positive charge of the Mg²⁺ ion strongly orients the dipole moment of the surrounding water molecules, with the oxygen atoms pointing towards the cation. researchgate.netsmu.edu

Quantum chemical methods, such as Natural Bond Orbital (NBO) analysis, can quantify these interactions. researchgate.net NBO analysis provides detailed information on charge transfer between the water molecule's lone pair orbitals and the vacant orbitals of the magnesium ion. This charge transfer contributes to the stability of the Mg-O bond. smu.edu Studies have shown that for Mg²⁺-water complexes, the magnesium ion lies close to the plane of the water molecules in the first hydration shell, optimizing the ion-dipole interaction. acs.orgresearchgate.net Theoretical models can precisely calculate these orientations and the resulting strength of the interaction, providing a quantitative basis for the stability of the hydrated complex. mdpi.com

Analysis of Primary and Secondary Hydration Shells

Molecular Dynamics Simulations for Dynamic Structural Behavior

While quantum chemical calculations provide a static picture of the lowest-energy structure, molecular dynamics (MD) simulations are employed to understand the dynamic behavior of this compound in solution. mdpi.comaps.org MD simulations solve Newton's equations of motion for a system of atoms and molecules over time, providing a trajectory that reveals how the structure fluctuates and changes. arxiv.orgaps.org

For this compound, MD simulations can model processes that are inaccessible to static calculations. These include:

Water Exchange Dynamics: The exchange of water molecules between the primary and secondary hydration shells is a crucial process. MD simulations show that this exchange is very slow for Mg²⁺, on the order of milliseconds, reflecting the stability of the inner hydration shell. mpg.denih.gov

Ligand Flexibility: The conformation of the maleate ligand can fluctuate. MD simulations can track the torsional angles within the ligand to understand its flexibility while coordinated to the magnesium ion.

Ion Pairing and Association: In solution, MD simulations can explore the formation of ion pairs and larger aggregates, shedding light on the initial stages of crystallization or association with other molecules. mdpi.com

| Dynamic Process | MD Simulation Insight | Typical Timescale |

|---|---|---|

| Water Exchange (1st/2nd Shell) | Reveals the mechanism and rate of water leaving and entering the primary coordination sphere. mpg.de | Milliseconds (for Mg²⁺) |

| Ligand Conformational Changes | Tracks the flexibility and rotational barriers of the maleate backbone. | Picoseconds to Nanoseconds |

| Translational/Rotational Diffusion | Calculates how the entire complex moves and tumbles in solution. | Picoseconds |

Ab Initio Studies of the Maleate Ligand and its Conformation

Ab initio ("from first principles") calculations are used to study the intrinsic electronic structure and conformational preferences of the maleate ligand itself, independent of the magnesium ion. acs.orgscience.govnih.gov These high-level computational methods, such as MP2 and coupled cluster theory, provide a very accurate description of the molecule. acs.org

The maleate ligand is the cis-isomer of butenedioic acid. mdpi.com Ab initio calculations can determine the potential energy surface for rotation around the central C=C bond, confirming the high energy barrier that prevents easy conversion to the trans-isomer (fumarate). Furthermore, these studies can analyze the conformation of the two carboxylic acid groups, including the orientation and intramolecular hydrogen bonding in the protonated maleic acid precursor. Understanding the inherent conformational preferences and electronic properties of the free ligand is essential for interpreting its behavior upon coordination to the magnesium ion. nih.govnih.gov

Thermodynamic Modeling of Formation Pathways and Energy Barriers

Theoretical modeling can be used to map the entire formation pathway of this compound from its constituent ions in solution. This involves calculating the change in thermodynamic quantities, such as Gibbs free energy (ΔG), for each step of the process. biorxiv.orgufv.br

A key aspect of this modeling is understanding the kinetic barriers to formation. The formation of magnesium complexes is often kinetically hindered by the high energy barrier associated with dehydrating the Mg²⁺ ion. rsc.org The strong ion-dipole interactions must be broken for a ligand to enter the primary coordination sphere. mpg.de Computational methods can model this process by defining a reaction coordinate (e.g., the distance between the Mg²⁺ ion and a carboxylate oxygen of the maleate) and calculating the energy profile along this path. nih.gov These calculations can identify transition states and determine the activation energy barriers, providing insight into the kinetics of the complex formation. rsc.orgresearchgate.net Such models help explain why certain polymorphs or hydrated forms are favored under specific conditions.

Polymorphism and Solvatomorphism of Magnesium Maleate Dihydrate

Identification and Characterization of Crystalline and Amorphous Forms

The solid state of magnesium maleate (B1232345) dihydrate can be broadly categorized into crystalline and amorphous forms. Crystalline forms are characterized by a highly ordered, three-dimensional arrangement of molecules in a crystal lattice, whereas amorphous forms lack this long-range order. nih.gov The amorphous state, having higher internal energy and greater molecular mobility, is generally less stable but often exhibits higher solubility than its crystalline counterparts. nih.govscispace.com

The identification and characterization of these forms are accomplished using a suite of analytical techniques. Each method provides unique insights into the material's structure and thermal properties.

Powder X-ray Diffraction (PXRD): This is the primary technique used to distinguish between crystalline and amorphous solids. researchgate.net Crystalline materials produce a unique diffraction pattern with sharp, well-defined peaks corresponding to the ordered lattice planes. In contrast, amorphous materials produce a broad, diffuse halo with no sharp peaks. nih.gov For example, studies on other magnesium salts, like magnesium glycinate (B8599266) dihydrate, have utilized PXRD to identify specific polymorphs, with each form showing a distinct pattern of peaks at specific 2θ angles. google.comgoogle.com

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal behavior of different forms. DSC measures the heat flow associated with thermal events like melting, crystallization, and solid-solid transitions. jopcr.com Different polymorphs will typically have different melting points and enthalpies of fusion. jopcr.com TGA measures changes in mass with temperature, which is particularly useful for identifying hydrates by quantifying the loss of water upon heating. google.comnetzsch.com For instance, thermal analysis of magnesium stearate (B1226849) polymorphs clearly distinguishes between the anhydrate, monohydrate, and dihydrate forms based on their dehydration temperatures. nih.govresearchgate.net

Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is sensitive to the vibrational modes of molecules. jopcr.com Differences in the crystal lattice and intermolecular interactions (especially hydrogen bonding) between polymorphs can lead to shifts in the absorption bands, providing a spectral fingerprint for each form. acs.org

A comparative table of typical characterization data for crystalline versus amorphous forms is presented below.

| Property | Crystalline Form | Amorphous Form |

| Structure | Ordered 3D lattice | Disordered, no long-range order |

| PXRD Pattern | Sharp, characteristic peaks | Broad halo, no distinct peaks |

| DSC Thermogram | Sharp, well-defined melting endotherm | May show a glass transition (Tg) followed by crystallization and melting |

| Stability | Thermodynamically more stable | Thermodynamically less stable |

| Solubility | Generally lower | Generally higher |

Study of Pseudopolymorphic and Hydrate (B1144303)/Solvate Forms

Pseudopolymorphism refers to the phenomenon where a substance crystallizes with stoichiometric or non-stoichiometric amounts of a solvent within its lattice. nih.gov When the incorporated solvent is water, the resulting form is called a hydrate. nih.gov Magnesium maleate dihydrate is itself a hydrate, containing two water molecules per formula unit.

Hydrates are distinct solid phases and not simply wet material. The water molecules are an integral part of the crystal structure, often stabilized by hydrogen bonds. nih.gov The formation of hydrates is a common phenomenon, with estimates suggesting that about one-third of active pharmaceutical ingredients can form them. nih.gov

Different hydrate forms of the same compound can exist (e.g., monohydrate, dihydrate), and these are considered different pseudopolymorphs. nih.gov For example, research on magnesium stearate has identified and characterized its anhydrate, monohydrate, and dihydrate forms, each with unique properties and thermal profiles. nih.govnetzsch.com Similarly, esomeprazole (B1671258) magnesium is known to exist in dihydrate and trihydrate forms. scispace.com The loss of water from a hydrate upon heating (dehydration) can lead to the formation of an anhydrous crystalline phase or an unstable amorphous form. researchgate.net

The characterization of these forms relies on techniques that are sensitive to the presence of solvent molecules:

TGA is definitive for quantifying the amount of water in a hydrate. netzsch.com

DSC can show the endotherm associated with dehydration. jopcr.com

PXRD patterns will differ between the anhydrous form and its various hydrates. researchgate.net

Dynamic Vapor Sorption (DVS) measures the uptake and loss of water by a solid as a function of relative humidity (RH), helping to determine the stability of different hydrates at various atmospheric conditions. researchgate.net

Impact of Synthetic Conditions on Resulting Polymorphic Forms

The specific polymorphic or pseudopolymorphic form of this compound that crystallizes is highly dependent on the conditions of its synthesis. Key parameters that can be controlled to target a specific form include the choice of solvent, cooling rate, temperature, and degree of supersaturation. google.com

Solvent System: The polarity and hydrogen bonding capability of the solvent can dictate which crystal form is favored. Studies on the synthesis of carbinoxamine (B1668352) maleate have shown that recrystallization from different solvents and solvent mixtures (e.g., isopropanol, methanol (B129727), acetone, ethyl acetate) leads to the formation of different polymorphs. jopcr.com For magnesium salts, the presence of water is crucial for the formation of hydrates. Synthesis from an aqueous solution of magnesium carbonate and maleic acid via slow evaporation is a method used to grow crystals of magnesium hydrogen maleate hexahydrate. researchgate.net

Cooling and Evaporation Rate: The rate at which a solution is cooled or the solvent is evaporated affects the level of supersaturation. Slow cooling or evaporation generally favors the growth of the most thermodynamically stable polymorph, while rapid cooling (quenching) can trap molecules in a less stable, metastable, or even amorphous state. jopcr.com

Temperature: Temperature affects both solubility and the relative stability of polymorphs. One polymorph may be stable at a certain temperature, while another is stable at a different temperature. The temperature at which this stability switches is known as the transition temperature.

The table below summarizes the influence of synthetic conditions on the resulting crystal form, based on general principles of crystallization.

| Synthetic Parameter | Condition | Likely Resulting Form |

| Solvent | Aqueous or high water activity | Hydrated forms |

| Anhydrous organic solvent | Anhydrous or solvate forms | |

| Cooling Rate | Slow Cooling | Thermodynamically stable crystalline form |

| Rapid Cooling (Quench) | Metastable crystalline or amorphous form | |

| Temperature | Below transition temperature | Low-temperature stable polymorph |

| Above transition temperature | High-temperature stable polymorph |

Transition Mechanisms Between Hydrate and Solvate Forms

Phase transitions between different solid forms, such as from an anhydrous form to a hydrate or from one hydrate to another, are critical to understand as they can occur during manufacturing, storage, or use. researchgate.net These transformations can be influenced by environmental factors like temperature and relative humidity (RH). google.com

The transition from an anhydrous form to a hydrate is a common occurrence when the material is exposed to sufficient humidity. cabidigitallibrary.org For many substances, there is a critical relative humidity above which the hydrate is the more stable form and below which the anhydrate is more stable. This transition can be reversible. For example, the transformation of an anhydrous form of amlodipine (B1666008) besylate to its dihydrate occurs slowly when placed in water, while the rehydration of a dehydrated form can be rapid if the original crystal structure is maintained. cabidigitallibrary.org

Dehydration, the transition from a hydrate to an anhydrous or lower hydrate form, is typically induced by heating or exposure to a dry environment. nih.gov The mechanism can proceed in different ways:

The crystal lattice of the hydrate may collapse upon water loss, resulting in an amorphous phase. researchgate.net

The dehydration may lead to a different, less hydrated crystalline form. researchgate.net

These transitions are often studied by exposing the material to controlled temperature and humidity conditions and monitoring the solid form using techniques like PXRD or spectroscopy over time. mpg.de

Research on the Relationship between Polymorphism and Material Performance (e.g., Dissolution Rate)

Different polymorphic and pseudopolymorphic forms of a compound can have significantly different material properties, with solubility and dissolution rate being among the most important for pharmaceutical applications. scispace.com These differences arise from the variations in crystal lattice energy; a less stable form with higher energy will generally be more soluble. nih.gov

Amorphous vs. Crystalline: Amorphous forms typically dissolve faster than their crystalline counterparts because no energy is required to break up a crystal lattice. scispace.com A patent concerning magnesium malate (B86768) demonstrated that an unstable amorphous form had a faster dissolution rate than a more stable crystalline form. google.com

Anhydrates vs. Hydrates: The relationship between the solubility of an anhydrous form and its hydrate is more complex. Often, the anhydrous form is more soluble than the hydrate. nih.gov This is because the hydrate crystal lattice is already stabilized by water molecules, reducing the energetic favorability of interacting with more water to dissolve. scispace.com However, exceptions exist.

Polymorphs: Metastable polymorphs are generally more soluble than the thermodynamically stable form. nih.gov While this can be advantageous for dissolution, the metastable form may convert to the more stable, less soluble form over time, especially in a solution, which can negatively impact performance. researchgate.net

A study on a maleate salt found that its hydrate form was less soluble than its anhydrate form, leading to a reduced dissolution rate. smu.edu Research on magnesium malate showed that different hydrate/solvate forms, prepared under different conditions, exhibited varying dissolution rates, which was considered a critical performance factor. google.com

The following table outlines the general relationship between solid form and dissolution performance.

| Solid Form Comparison | General Trend in Dissolution Rate | Rationale |

| Amorphous vs. Crystalline | Amorphous > Crystalline | Higher free energy of amorphous state; no crystal lattice energy to overcome. scispace.com |

| Metastable vs. Stable Polymorph | Metastable > Stable | Metastable form has higher free energy and is less stable. nih.gov |

| Anhydrate vs. Hydrate | Anhydrate > Hydrate (Usually) | Hydrate lattice is stabilized by incorporated water, reducing the driving force for dissolution. scispace.comnih.gov |

Coordination Chemistry and Intermolecular Interactions Within Magnesium Maleate Dihydrate

Detailed Ligand Chelation Modes of Maleate (B1232345) to Magnesium

The maleate anion exhibits remarkable coordination versatility in this structure, engaging in multiple bonding modes that link the magnesium centers into a robust polymer. rsc.org This involves a combination of chelation and bridging, a coordination pattern noted as uncommon for dicarboxylate ligands. rsc.orgrsc.org

The two distinct magnesium ions within the asymmetric unit display different coordination environments:

Eight-Coordinate Magnesium Center : One magnesium ion is coordinated by eight oxygen atoms. This coordination is achieved through the chelation by carboxyl groups from two different maleate ligands. rsc.orgrsc.org

Six-Coordinate Magnesium Center : The second magnesium ion is six-coordinate, bonded to four water molecules and two oxygen atoms from two separate, bridging maleate ligands. rsc.orgrsc.orgias.ac.in

This complex interplay of chelation by one magnesium ion and bridging between others demonstrates the maleate ligand's ability to act as a versatile connector, forming a polymeric structure rather than discrete molecular units.

Elucidation of Hydrogen Bonding Networks

The integrity of the three-dimensional structure is significantly reinforced by an extensive and complex network of hydrogen bonds. rsc.orgresearchgate.net These interactions primarily involve the coordinated water molecules, which act as donors, and the carboxylate oxygen atoms of the maleate ligands, which act as acceptors.

The hydrogen bonding within magnesium maleate dihydrate is exclusively intermolecular. Unlike the hydrogen maleate anion which can feature a strong intramolecular hydrogen bond, the maleate dianion present in this structure does not. researchgate.net The intermolecular hydrogen bonds are crucial for linking the polymeric chains formed by Mg-O coordination into a stable three-dimensional lattice. These bonds connect the coordinated water molecules of one magnesium-centered polyhedron to the carboxylate oxygens of neighboring maleate ligands.

The water molecules in the formula, specifically the two water molecules per magnesium maleate unit, are not merely lattice-held but are directly coordinated to one of the magnesium centers. rsc.org These four coordinated water molecules on the six-coordinate magnesium ion are fundamental to the supramolecular assembly. nih.gov They act as critical hydrogen-bond donors, creating linkages that hold the polymeric chains together and satisfy the coordination requirements of the maleate oxygen atoms. rsc.orgresearchgate.net The result is a highly interconnected network where water molecules bridge the primary coordination polymers.

Analysis of Intra- and Intermolecular Hydrogen Bonds

Investigation of Polarization Effects on Hydrogen Bond Strength within the Mg Coordination Sphere

The strength of the hydrogen bonds within the crystal is significantly influenced by polarization effects originating from the magnesium ion. Mg²⁺ is a small cation with a high charge density, which allows it to act as a strong Lewis acid. researchgate.net This high charge density exerts a powerful polarizing effect on the electron clouds of the ligands in its first coordination sphere, namely the oxygen atoms of the coordinated water molecules. acs.org

Stereochemical Analysis of the Magnesium-Maleate Complex (e.g., Octahedral Geometry)

The stereochemistry of the magnesium ions in this compound is complex, with two distinct coordination polyhedra present in the crystal lattice, a feature inherited from its cadmium analogue. rsc.orgias.ac.inresearchgate.net

| Magnesium Center | Coordination Number | Coordination Geometry | Ligands |

| Mg(1) | 6 | Octahedral | 4x H₂O, 2x O(maleate) |

| Mg(2) | 8 | Distorted Dodecahedral | 8x O(maleate) from chelating carboxyl groups |

Table 1: Stereochemical details of the two distinct magnesium centers in this compound, inferred from the isomorphous Cadmium Maleate Dihydrate structure. rsc.orgrsc.orgias.ac.in

The presence of both six-coordinate octahedral and eight-coordinate distorted dodecahedral geometries for a metal in the same compound highlights the structural complexity driven by the versatile bonding capacity of the maleate ligand. rsc.orgresearchgate.net

Symmetry Considerations of the Maleate Anion within the Crystal Lattice

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Table 2: Crystallographic Data for this compound. rsc.orgrsc.org

Within this lattice, the asymmetric unit contains two crystallographically independent maleate anions. rsc.org These anions occupy general positions within the unit cell, which means their site symmetry is C₁. This lack of imposed crystallographic symmetry allows the maleate anions to be distorted from their ideal, free-ion symmetry (C₂ᵥ). Such distortions are common and are a result of the varied and asymmetric forces exerted by the complex coordination and hydrogen-bonding environment within the crystal. researchgate.net

Applications in Material Science and As Pharmaceutical Excipients

Research into Crystallization Additives and Modifiers

Magnesium salts, including formats and maleates, are utilized in research as components of crystallization screens. hamptonresearch.comhamptonresearch.com These screens are arrays of chemical conditions used to determine the optimal environment for inducing the crystallization of macromolecules, such as proteins and nucleic acids. hamptonresearch.com For instance, magnesium formate (B1220265) dihydrate is a component in commercially available crystallization screens. hamptonresearch.comhamptonresearch.com The principle behind using various salts is to explore a wide range of ionic strengths and specific ion effects that can influence the solubility of a macromolecule and promote the formation of a well-ordered crystal lattice. hamptonresearch.com Studies on compounds like magnesium hydrogen maleate (B1232345) hexahydrate contribute to the understanding of crystal structures and the role of metal ions and water molecules in their formation. researchgate.netresearchgate.net

The effectiveness of these screens often relies on the combination of a salt with a polymer, like polyethylene (B3416737) glycol (PEG), across a spectrum of pH levels. hamptonresearch.com Research has also delved into the dielectric and thermal properties of crystals such as copper-doped magnesium hydrogen maleate hexahydrate to understand their physical characteristics. researchgate.net

Functional Role as a Pharmaceutical Excipient

In the pharmaceutical industry, magnesium compounds, including magnesium maleate, are investigated for their utility as excipients—inactive substances that serve as the vehicle or medium for a drug or other active substance. behansar.comecmpl.com

Lubricants are crucial in tablet manufacturing to reduce friction between the tablet surface and the die wall during ejection. google.comnih.gov While magnesium stearate (B1226849) is a widely used and effective lubricant, its hydrophobic nature can sometimes impede tablet disintegration and dissolution. google.cominnovareacademics.inreading.ac.uk This has led to research into alternative lubricants. The lubricating properties of various magnesium compounds are a subject of study to balance lubrication efficiency with optimal tablet performance. google.comnih.gov

Magnesium-based excipients are employed in tablet production for their roles as anti-caking agents, glidants, and carriers. behansar.comlohmann-minerals.com

Anti-caking agents are added to powdered materials to prevent the formation of lumps, ensuring the product remains free-flowing. slideshare.net

Glidants are used to improve the flowability of a powder by reducing inter-particle friction and surface irregularities. slideshare.nettaylorandfrancis.com

As carriers , these excipients can form the bulk of a tablet, facilitating the delivery of a small dose of the active pharmaceutical ingredient (API).

Magnesium carbonate is one such compound noted for these properties. behansar.comslideshare.net The ability to modify physical parameters like bulk density and particle size allows for the optimization of these functions for specific industrial applications. behansar.comlohmann-minerals.com

| Excipient Function | Description | Common Magnesium Compound Examples |

|---|---|---|

| Lubricant | Reduces friction between the tablet and die wall during manufacturing. nih.gov | Magnesium Stearate nih.gov |

| Anti-caking Agent | Prevents clumping in powders by absorbing moisture. slideshare.net | Magnesium Carbonate slideshare.net |

| Glidant | Improves the flowability of powders. taylorandfrancis.com | Magnesium Stearate, Talc taylorandfrancis.com |

| Carrier | Acts as a vehicle for the active pharmaceutical ingredient. lohmann-minerals.com | Magnesium Salts lohmann-minerals.com |

Achieving and maintaining blend uniformity is a critical quality attribute in tablet manufacturing to ensure consistent dosage of the active ingredient. researchgate.netnih.gov The physical properties of excipients, including their particle size and density, can significantly impact the mixing process and the potential for segregation (demixing) of the powder blend. nih.gov

Studies have shown that differences in the physical properties of components in a blend can lead to segregation during transfer to the tablet press or within the feed hopper, potentially affecting the content uniformity of the final tablets. nih.gov For instance, in a study involving chlorpheniramine (B86927) maleate tablets, an increase in tablet potency was detected over a 30-minute tableting run, which was attributed to segregation resulting from differences in particle size and density of the blend components. nih.gov The selection of excipients with appropriate physical characteristics is therefore essential for efficient processing and ensuring the quality of the final product.

Anti-Caking, Glidant, and Carrier Properties in Formulations

Academic Studies on Drug-Excipient Interactions in Solid Dosage Forms

Drug-excipient interactions are a significant consideration in the development of stable and effective solid dosage forms. annalsofrscb.roresearchgate.net These interactions can be physical or chemical and may affect the drug's stability, dissolution, and bioavailability. annalsofrscb.rojapsonline.com

Physical interactions, such as the adsorption of drug molecules onto the surface of an excipient, can render the drug less available for dissolution. japsonline.comscribd.com Chemical interactions involve reactions between the drug and the excipient. annalsofrscb.ro For example, primary amine drugs can potentially interact with the double bond in the maleic acid counter-ion of maleate salts. japsonline.com

Magnesium stearate, a common lubricant, has been the subject of numerous studies regarding its potential for chemical interactions. It has been reported to accelerate the degradation of certain drugs, such as quinapril (B1585795) hydrochloride and moexipril (B10654) hydrochloride, particularly under conditions of elevated humidity. annalsofrscb.ronih.gov In contrast, studies with other drugs like enalapril (B1671234) maleate and lisinopril (B193118) found no significant interaction with magnesium stearate. nih.gov These findings highlight the importance of compatibility studies between the active pharmaceutical ingredient and the selected excipients to ensure the stability of the final formulation. nih.gov

| Drug | Excipient | Observed Interaction | Reference |

|---|---|---|---|

| Moexipril Hydrochloride | Magnesium Stearate | Decreased stability, incompatibility observed. nih.gov | nih.gov |

| Enalapril Maleate | Magnesium Stearate | No interaction observed. nih.gov | nih.gov |

| Lisinopril | Magnesium Stearate | No interaction observed. nih.gov | nih.gov |

| Cetylpyridinium Chloride | Magnesium Stearate | Decreased antibacterial activity due to adsorption. japsonline.comscribd.com | japsonline.comscribd.com |

Considerations in Industrial Applications of Magnesium Compounds (e.g., Refractory Materials, Catalyst Modification)

Beyond pharmaceuticals, magnesium compounds, primarily magnesium oxide (MgO), have significant industrial applications, particularly as refractory materials. usgs.govmeixi-mgo.comceramicsmaster.com Refractory materials must be resistant to high temperatures, and magnesia is widely used for this purpose in furnace linings for the production of steel, non-ferrous metals, glass, and cement. usgs.govmeixi-mgo.comceramicsmaster.compreciseceramic.com Its high thermal conductivity and low electrical conductivity make it a suitable choice for these applications. meixi-mgo.compreciseceramic.com Magnesite bricks, a key type of alkaline refractory, are known for their resistance to alkaline slag. chemygostar.com

In the field of catalysis, magnesium compounds serve as catalysts or catalyst supports and modifiers. mdpi.com Magnesium oxide's basic surface properties are utilized in various chemical reactions. mdpi.com Modification of magnesium oxide with different compounds can alter its catalytic activity and selectivity. mdpi.comnih.gov Furthermore, magnesium chloride is used as a support material for Ziegler-Natta catalysts, which are important in the production of polyolefins like polyethylene. mdpi.comvot.pl Modifying these magnesium-based supports can influence the catalyst's activity and the properties of the resulting polymer. mdpi.comije.ir

The versatility of magnesium compounds extends to other industrial uses as well, such as in agriculture, construction, and for setting the antistatic properties of polyester (B1180765) films. lohmann-minerals.comusgs.gov

Advanced Analytical Methodologies for Magnesium Maleate Dihydrate

Quantitative Determination of Magnesium Content

Accurate quantification of magnesium is fundamental to verifying the stoichiometry and quality of Magnesium Maleate (B1232345) Dihydrate. Several instrumental and classical methods are employed for this purpose, each with distinct principles and applications.

Inductively Coupled Plasma (ICP) Spectrometry: Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) is a robust method for determining magnesium content. nih.gov The technique involves introducing a sample into a high-temperature argon plasma, which desolvates, atomizes, and excites the magnesium atoms. As the excited atoms relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of magnesium in the sample. This method is highly sensitive and can detect magnesium at very low levels. nih.gov For accurate analysis, certified reference materials and standards, such as Magnesium ICP standards traceable to NIST, are utilized. merckmillipore.comsigmaaldrich.com

Atomic Absorption Spectroscopy (AAS): Flame Atomic Absorption Spectroscopy (AAS) is another widely used technique for the quantitative determination of magnesium. researchgate.netresearchgate.netrjptonline.org In this method, a solution of the sample is aspirated into a flame, where it is atomized. A light beam from a magnesium-specific hollow cathode lamp is passed through the flame. The ground-state magnesium atoms in the flame absorb light at a characteristic wavelength (typically 285.2 nm), and the amount of light absorbed is proportional to the magnesium concentration in the sample. The method is noted for being simple, rapid, and suitable for final product analysis. researchgate.net Method validation for AAS typically demonstrates good linearity, with linear ranges observed at concentrations as low as 0.08-0.40 µg/mL. researchgate.net

Complexometric Titration: Complexometric titration is a classical and cost-effective volumetric analysis method for quantifying magnesium. The most common approach uses ethylenediaminetetraacetic acid (EDTA) as the titrant. truman.edu The titration is performed in a solution buffered to a pH of approximately 10 using an ammonia (B1221849) buffer. titrations.info An indicator, such as Eriochrome Black T, is added to the solution, which forms a wine-red complex with the magnesium ions. truman.edu During the titration, the EDTA, which forms a more stable complex with magnesium than the indicator does, sequesters the magnesium ions. The endpoint is reached when all the magnesium has been complexed by the EDTA, resulting in a distinct color change of the solution from wine-red to blue. truman.edutitrations.infolegislation.gov.uk This method requires careful control of pH and masking or removal of other interfering metal ions. titrations.info

Table 1: Comparison of Analytical Methods for Magnesium Quantification

| Technique | Principle | Typical Sample Preparation | Advantages | Limitations |

|---|---|---|---|---|

| ICP Spectrometry | Measures the light emitted by excited magnesium atoms in a high-temperature plasma. nih.gov | Dissolution in dilute acid (e.g., nitric acid) to create an aqueous solution. merckmillipore.comsigmaaldrich.com | High sensitivity, high throughput, can measure multiple elements simultaneously. | High equipment cost, potential for spectral interferences. |

| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by ground-state magnesium atoms in a flame. researchgate.net | Sample is digested or dissolved (e.g., in hydrochloric acid) and diluted to the linear range. | Good sensitivity, relatively low cost, simple and rapid. researchgate.net | Generally analyzes one element at a time, potential for chemical interferences. |

| Complexometric Titration | Volumetric analysis based on the formation of a stable complex between magnesium ions and a titrant (EDTA). truman.edu | Dissolution in water, addition of a pH 10 buffer and an indicator. titrations.info | Low cost, high precision, no specialized equipment required. | Lower sensitivity, potential for interference from other metal ions, operator-dependent endpoint determination. rjptonline.orgtitrations.info |

Quantification of Maleate Content

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the accurate quantification of the maleate anion in Magnesium Maleate Dihydrate. nih.gov

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method is typically employed for this analysis. The separation is achieved on a stationary phase, such as a C18 column. nih.gov The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile, which is run under isocratic or gradient conditions. mfd.org.mkresearchgate.net Detection is commonly performed using a UV detector at a wavelength where maleate absorbs, such as 215 nm. nih.govresearchgate.net The retention time of the maleate peak is used for identification, and the peak area is used for quantification against a standard of known concentration. This method allows for the simultaneous determination of maleate and potential related organic impurities. nih.gov

Table 2: Typical HPLC Parameters for Maleate Quantification

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer pH 2.2-4.0) and an organic solvent (e.g., methanol, acetonitrile). | nih.govresearchgate.net |

| Flow Rate | 1.0 - 2.0 mL/min | mfd.org.mkresearchgate.net |

| Detection | UV at ~215 nm | nih.govresearchgate.net |

| Column Temperature | Ambient or controlled (e.g., 30-35 °C) | nih.govmfd.org.mk |

Purity Assessment and Impurity Profiling Techniques

Ensuring the purity of this compound involves screening for various potential impurities, including process-related impurities and degradation products. researchgate.net Impurities can affect the safety and efficacy of the final product. researchgate.net

The manufacturing process of malic acid, a key starting material, can introduce geometric isomers such as fumaric acid. nih.gov HPLC is the method of choice for separating and quantifying these related organic acids. nih.gov For instance, analysis of di-magnesium malate (B86768) batches showed that while maleic acid was not detected, fumaric acid was present at an average concentration of 0.29%. nih.gov

Another critical aspect of purity is the content of heavy metals. Contaminants like lead, arsenic, mercury, and cadmium may be present due to their inherent presence in the raw materials used for manufacturing. nih.gov Techniques like ICP-MS or AAS are employed for the trace-level quantification of these elemental impurities. researchgate.net Purification steps during manufacturing are crucial to remove these undesirable substances. lohmann-minerals.com

Stability studies, often involving HPLC, are used to identify and quantify degradation products that may form during storage. researchgate.net The interaction with other substances in a formulation can also lead to degradation. researchgate.net

Table 3: Potential Impurities in this compound and Analytical Methods

| Impurity Type | Specific Example | Origin | Analytical Method |

|---|---|---|---|

| Process-Related (Organic) | Fumaric Acid | Isomer of maleic acid from raw material synthesis. nih.gov | HPLC nih.gov |

| Process-Related (Inorganic) | Heavy Metals (Pb, As, Hg, Cd) | Contamination from raw materials. nih.gov | ICP-MS, AAS researchgate.net |

| Degradation Products | (Compound-specific degradants) | Formed during storage or due to interactions. researchgate.net | HPLC researchgate.net |

| Chiral Impurities | D-Malic Acid | Potential racemization during synthesis. nih.gov | Chiral HPLC, Chiral Capillary Electrophoresis nih.gov |

Particle Size Distribution Analysis